GSK-2793660
Description
Activation of Granule-Associated Neutrophil Serine Proteases (NSPs)
Neutrophil serine proteases (NSPs), including neutrophil elastase (NE), cathepsin G (CG), and proteinase 3 (PR3), are powerful enzymes stored in the azurophilic granules of neutrophils. medchemexpress.comglpbio.com These proteases are synthesized as inactive precursors with an N-terminal dipeptide that prevents their enzymatic activity. nih.gov Cathepsin C functions by cleaving this N-terminal dipeptide, a necessary step for the conversion of these pro-enzymes into their active, mature forms. nih.govmedchemexpress.com This activation process is essential for the proper functioning of neutrophils, which are key players in the innate immune system's response to infection and injury. ersnet.orgamegroups.org The absence or significant inhibition of Cathepsin C leads to a dramatic reduction in the activity of these downstream NSPs. glpbio.com
Contribution to Inflammatory and Immune Responses
Through its activation of NSPs and other proteases like granzymes in cytotoxic T cells and chymases in mast cells, Cathepsin C is a key contributor to inflammatory and immune responses. nih.govmedchemexpress.com Activated NSPs are released at sites of inflammation and can degrade components of the extracellular matrix, process cytokines and chemokines, and contribute to the elimination of pathogens. glpbio.commedchemexpress.com However, excessive or dysregulated NSP activity is implicated in the pathology of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and certain autoimmune disorders. medchemexpress.comglpbio.com Cathepsin C's influence extends to various immune cells, and it has been shown to play a role in T-cell differentiation and macrophage activation. researchgate.net Evidence from preclinical models suggests that Cathepsin C is involved in conditions such as arthritis, asthma, and abdominal aortic aneurysm. medchemexpress.comresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-N-[(E,3S)-6-(2,3-dihydroindol-1-yl)-6-oxohex-4-en-3-yl]oxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-2-16(22-19(25)20(21)10-13-26-14-11-20)7-8-18(24)23-12-9-15-5-3-4-6-17(15)23/h3-8,16H,2,9-14,21H2,1H3,(H,22,25)/b8-7+/t16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMRHVTWOHFAKG-WAVCKPEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=CC(=O)N1CCC2=CC=CC=C21)NC(=O)C3(CCOCC3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](/C=C/C(=O)N1CCC2=CC=CC=C21)NC(=O)C3(CCOCC3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1613458-70-0 | |
| Record name | GSK-2793660 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1613458700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GSK-2793660 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E53L4HKR25 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Rationale for Cathepsin C As a Therapeutic Target in Disease Mechanisms Preclinical Context
Historical Context of Protease Inhibitor Development
The development of protease inhibitors represents a major success in the field of structure-based drug design. wikipedia.org A pivotal moment in this history was the identification of the human immunodeficiency virus (HIV) as the cause of acquired immune deficiency syndrome (AIDS) in the mid-1980s. wikipedia.org The discovery of the HIV protease, an aspartic protease essential for the viral life cycle, quickly established it as a promising target for antiviral therapy. wikipedia.orgnih.gov
This led to intensive research efforts focused on understanding the structure and function of the HIV protease, which paved the way for the design of specific inhibitors. nih.govnih.gov These early antiretroviral protease inhibitors were often peptide-like molecules (peptidomimetics) designed to mimic the natural substrates of the protease, thereby binding to its active site and blocking its function. wikipedia.orgmdpi.com The first such inhibitor, saquinavir, was approved in 1995, remarkably just a decade after the discovery of the HIV protease itself. wikipedia.orgmdpi.com The success of HIV protease inhibitors, which transformed HIV/AIDS from a fatal disease into a manageable chronic condition, provided a powerful proof-of-concept for this therapeutic strategy and laid the groundwork for the development of inhibitors targeting other proteases involved in human diseases. wikipedia.orgnih.gov
Identification and Optimization of Irreversible Cathepsin C Inhibitors
The pursuit of Cathepsin C inhibitors has led to the development of various compounds, many of which are irreversible and form a covalent bond with the enzyme. oaepublish.com The development of these inhibitors often begins with identifying lead compounds, sometimes through unexpected discoveries. For instance, in the process of developing an activity-based protein profiling method, the epidermal growth factor receptor (EGFR) inhibitor WZ4002 was unexpectedly found to act as a micromolar inhibitor of Cathepsin C. nih.govacs.org
Building on such initial findings, researchers employ structure-activity relationship (SAR) investigations, often guided by computational modeling, to optimize these lead compounds. nih.govacs.org This process led to the development of novel series of pyridine (B92270) scaffold compounds as irreversible Cathepsin C inhibitors. acs.org Through further optimization, highly potent and selective inhibitors have been identified that demonstrate good metabolic stability and oral bioavailability. nih.govacs.org The goal of this optimization is to achieve a sustained inhibitory effect in the bone marrow to prevent the maturation of neutrophil serine proteases. oaepublish.com
This compound (free base) is an oral, irreversible, and selective inhibitor of Cathepsin C. medchemexpress.comnih.gov It belongs to the chemical class of dipeptide-based inhibitors. oaepublish.comamegroups.org A key structural feature of this compound is the presence of an α,β-unsaturated amide group. oaepublish.comcore.ac.uk This functional group acts as a "warhead" that allows the compound to form a covalent bond with the catalytic cysteine residue in the active site of the Cathepsin C enzyme. core.ac.uknih.gov Specifically, it is a 4-amino-tetrahydropyranyl-4-carboxylic acid derived dipeptide. amegroups.org The irreversible nature of this inhibition allows for a high level of enzyme inhibition over an extended period. amegroups.org
Table 1: Chemical Properties of this compound (free base)
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₇N₃O₃ nih.gov |
| Chemical Class | Dipeptide-based irreversible inhibitor oaepublish.comamegroups.org |
| Key Functional Group | α,β-unsaturated amide oaepublish.com |
| Mechanism of Action | Irreversible covalent inhibitor medchemexpress.comnih.gov |
| Target | Cathepsin C (CTSC) / Dipeptidyl Peptidase I (DPP-1) medchemexpress.comamegroups.org |
| IC₅₀ | ~1 nM amegroups.orgresearchgate.net |
| kᵢₙₐ꜀ₜ/Kᵢ | 9.0 x 10⁴ M⁻¹s⁻¹ amegroups.orgresearchgate.net |
IC₅₀: Half-maximal inhibitory concentration; kᵢₙₐ꜀ₜ/Kᵢ: Second-order rate constant for inactivation.
The design of covalent inhibitors for Cathepsin C is a strategic process centered on creating molecules that can specifically and irreversibly bind to the enzyme's active site. nih.gov A common logic in this design is to convert a good substrate of the protease into an inhibitor. rsc.org This is typically achieved by incorporating a reactive electrophilic group, often referred to as a "warhead," into a peptide-like scaffold that mimics the natural substrate. nih.govrsc.org
This warhead is designed to form a covalent bond with the highly reactive thiol group of the catalytic cysteine residue (Cys234) within the Cathepsin C active site. nih.gov The formation of this stable bond permanently inactivates the enzyme. nih.gov A variety of electrophilic warheads have been utilized in the design of cysteine protease inhibitors. oaepublish.comrsc.org
Table 2: Examples of Electrophilic Warheads Used in Cysteine Protease Inhibitor Design
| Warhead Type | Description |
|---|---|
| Nitrile | Can form a reversible covalent thioimidate adduct. oaepublish.comrsc.org |
| α,β-unsaturated amides | As seen in this compound, these are Michael acceptors that form irreversible bonds with the cysteine thiol. oaepublish.comcore.ac.uk |
| Diazomethyl-ketone | An early type of warhead used in irreversible inhibitors. oaepublish.com |
| Vinyl-sulfone | Another reactive group capable of forming a covalent bond with the active site cysteine. oaepublish.com |
| Epoxide | An electrophilic ring that can be opened by the nucleophilic cysteine. rsc.org |
The challenge in designing these inhibitors lies in balancing the reactivity of the warhead to ensure it targets the intended enzyme selectively, thus avoiding off-target effects, while also addressing potential metabolic instability associated with highly reactive structures and peptide groups. nih.gov
Synthetic Strategies and Chemical Properties Relevant to Gsk 2793660 Free Base
Academic Synthesis of GSK-2793660 (free base)
The synthesis of dipeptidyl nitrile inhibitors, such as this compound, typically involves the coupling of amino acid or amino acid-like fragments, culminating in the introduction of the nitrile "warhead" which is critical for the mechanism of inhibition.
Key Synthetic Routes and Methodologies
A key challenge in the synthesis of such inhibitors is the construction of the substituted cyclopropyl (B3062369) nitrile moiety. Methodologies for the synthesis of similar dipeptidyl cyclopropyl nitrile compounds have been described. These generally involve the construction of the cyclopropane (B1198618) ring, followed by introduction of the nitrile and amine functionalities, and subsequent coupling to the P2 fragment.
While not explicitly documented for the synthesis of this compound, the Ichikawa Rearrangement is a known method for the synthesis of α,α-disubstituted α-amino acids and could potentially be employed in the synthesis of precursors to the aminocyclopropanecarbonitrile fragment. This rearrangement typically involves the reaction of a β-lactone with an isonitrile to yield a cyclic N-formyl amino acid derivative, which can be further elaborated.
Synthesis of the P2 thienyl alanine (B10760859) fragment.
Stereoselective synthesis of the P1 aminocyclopropanecarbonitrile fragment.
Amide bond formation between the P1 and P2 fragments.
Introduction of the N-terminal capping group.
The nitrile group itself is a key electrophilic "warhead" that reacts with the active site cysteine of cathepsin C to form a reversible thioimidate adduct, leading to inhibition.
Stereochemical Considerations in Synthesis
The biological activity of dipeptidyl cathepsin inhibitors is highly dependent on the stereochemistry of the constituent amino acid-like fragments. For this compound, the specific stereoisomers of the substituted cyclopropyl ring and the thienyl alanine are critical for potent inhibition.
The synthesis must therefore be stereoselective to produce the desired enantiomer. Asymmetric synthesis of substituted cyclopropanes is a well-established field, with methods including asymmetric phase-transfer catalyzed cyclopropanation. For instance, the stereoselective cyclopropanation of an N-phenylmethyleneglycine ethyl ester derivative using a chiral phase-transfer catalyst can yield enantiomerically enriched cyclopropyl amino acid esters. These can then be converted to the desired aminocyclopropanecarbonitrile.
The stereocenter of the thienyl alanine P2 fragment is typically derived from a commercially available chiral starting material, ensuring the correct stereochemistry in the final molecule. The coupling of the P1 and P2 fragments must be performed under conditions that avoid racemization of the stereocenters.
Structural-Activity Relationships (SAR) of this compound Analogs
The development of potent and selective cathepsin C inhibitors like this compound has been guided by extensive structure-activity relationship (SAR) studies. These studies systematically modify different parts of the molecule to understand their impact on inhibitory potency and selectivity.
Exploration of Inhibitory Potency through Chemical Modifications
For dipeptidyl nitrile inhibitors, the P1 and P2 moieties, as well as the N-terminal capping group, are key areas for modification to optimize potency.
P2 Position: A series of dipeptide nitriles with a thienyl alanine at the P2 position have been identified as potent cathepsin C inhibitors. The thiophene (B33073) ring is believed to make favorable interactions within the S2 pocket of the enzyme.
P1 Position: The incorporation of a substituted cyclopropyl moiety at the P1 position has been shown to be effective. This rigid scaffold can orient substituents in a defined manner to interact with the S1 pocket of the enzyme. The nitrile group on the cyclopropane is the reactive "warhead".
The following table summarizes the general SAR for related dipeptidyl nitrile cathepsin C inhibitors:
| Modification Site | Structural Change | Impact on Potency |
| P2 | Replacement of thienyl alanine with other amino acids | Generally leads to a decrease in potency, highlighting the importance of the thiophene ring for S2 pocket binding. |
| P1 | Variation of substituents on the cyclopropyl ring | Can modulate potency; optimal substitution is required for strong interaction with the S1 pocket. |
| Nitrile Group | Replacement with other electrophilic groups (e.g., ketones, vinyl sulfones) | Can maintain or alter potency and mechanism of inhibition (reversible vs. irreversible). The nitrile is a key feature for reversible covalent inhibition. |
Determinants of Selectivity within the Cathepsin Family
Achieving selectivity for cathepsin C over other cathepsins (e.g., cathepsin B, K, L, S) is a major goal in the design of these inhibitors to avoid off-target effects. The structural features of this compound are tailored to exploit differences in the active sites of these enzymes.
Cathepsin B is unique in that it possesses a carboxylate recognition site in its S2' pocket, a feature not present in other cathepsins. Inhibitors designed to interact with this site can achieve high selectivity for cathepsin B. Conversely, to achieve selectivity for cathepsin C, inhibitors are designed to fit the specific contours of its active site while avoiding features that would promote binding to other cathepsins.
The dipeptidyl nature of this compound mimics the natural substrates of cathepsin C, which is a dipeptidyl peptidase. The specific combination of the P1 cyclopropyl nitrile and the P2 thienyl alanine has been optimized for high affinity and selectivity for cathepsin C.
The following table illustrates the general selectivity profile of dipeptidyl nitrile inhibitors based on their structural features:
| Target Cathepsin | Key Structural Features for Selectivity |
| Cathepsin C | Dipeptidyl structure mimicking natural substrates; optimized P1 and P2 residues (e.g., cyclopropyl nitrile at P1, thienyl alanine at P2). |
| Cathepsin B | Incorporation of a carboxylate functionality to interact with the unique S2' pocket. |
| Cathepsin K, L, S | Modifications at P2 and P3 positions to exploit differences in the S2 and S3 pockets of these enzymes. |
Molecular Pharmacology and Mechanism of Action of Gsk 2793660 Free Base
Enzyme Kinetic Characterization of Cathepsin C Inhibition
The inhibitory activity of GSK-2793660 on Cathepsin C has been precisely quantified, highlighting its potency and specific mode of action.
This compound functions as an irreversible inhibitor, a characteristic that allows for sustained inhibition of the enzyme. nih.govmedchemexpress.com The efficiency of this irreversible inhibition is defined by the second-order rate constant, k_inact/K_i, which has been determined to be 9.0 × 10⁴ M⁻¹s⁻¹. nih.govresearchgate.net This value indicates a rapid rate of covalent modification of the enzyme. Furthermore, the compound demonstrates high potency with an IC₅₀ value in the low nanomolar range, between <0.43 and 1 nM. nih.govresearchgate.net The irreversible nature of the binding means that recovery of enzyme activity is dependent on the synthesis of new enzyme, leading to a prolonged pharmacodynamic effect. nih.gov
Table 1: In Vitro Enzyme Inhibition Profile of this compound Against Cathepsin C
| Parameter | Value | Reference |
|---|---|---|
| IC₅₀ | <0.43 - 1 nM | nih.govresearchgate.net |
| k_inact/K_i | 9.0 × 10⁴ M⁻¹s⁻¹ | nih.govresearchgate.net |
| Inhibition Type | Irreversible | nih.govmedchemexpress.com |
| Competition Type | Substrate Competitive | nih.gov |
Studies have characterized this compound as a substrate-competitive inhibitor. nih.gov This indicates that the inhibitor binds to the active site of Cathepsin C, the same site where the natural substrate would bind. This competitive interaction is the initial step before the formation of the irreversible covalent bond.
Interaction with Cathepsin C Active Site
The mechanism of this compound involves a direct and permanent interaction with the catalytic machinery of Cathepsin C.
As an irreversible inhibitor, this compound is designed to form a stable covalent bond with a key amino acid residue within the active site of Cathepsin C. nih.govresearchgate.net Cysteine proteases, like Cathepsin C, feature a highly reactive cysteine residue in their active site which is fundamental to their catalytic activity. Irreversible inhibitors such as this compound typically possess a reactive group, or "warhead," that forms a covalent adduct with this catalytic cysteine, thereby permanently inactivating the enzyme.
The specificity of this compound for Cathepsin C over other proteases is a critical aspect of its design. While specific structural studies of the this compound-CTSC complex are not detailed in the provided literature, the selectivity likely arises from the unique structural features of the Cathepsin C active site. Cathepsin C is distinct from many other cathepsins in that it functions as a dipeptidyl peptidase. This unique substrate requirement is due to specific structural elements in and around the active site that accommodate the substrate. It is proposed that this compound is engineered to fit precisely into this specific active site architecture, maximizing interactions with the enzyme and ensuring selective targeting.
Selectivity Across Cysteine Cathepsin Family Members (In Vitro Studies)
This compound is described as a selective inhibitor of Cathepsin C. nih.govresearchgate.net This selectivity is crucial to minimize off-target effects that could arise from the inhibition of other related cysteine cathepsins, which include Cathepsins B, K, L, S, V, and X. escholarship.org While specific comparative inhibitory data (e.g., IC₅₀ values against other cathepsins) are not provided in the search results, the repeated description of the compound as "selective" in multiple sources indicates that it demonstrates significantly higher potency for Cathepsin C than for other members of the cysteine cathepsin family in in vitro assays. nih.govresearchgate.net
Preclinical Pharmacodynamics and Biological Impact of Gsk 2793660 Free Base
In Vitro Inhibition of Cellular Cathepsin C Activity
The preclinical evaluation of GSK-2793660 in cellular systems demonstrated its potent and selective inhibitory effect on Cathepsin C.
This compound was identified as a highly potent and selective inhibitor of Cathepsin C. In enzymatic assays, it demonstrated an IC50 value ranging from <0.43 to 1 nM. benthamdirect.com The compound's mechanism of action is characterized by a kinact/Ki value of 9.0 × 10^4 M−1 s−1, signifying its nature as an effective irreversible inhibitor. benthamdirect.comresearchgate.net This potent inhibition allows for a high degree of enzyme inhibition that can be sustained over an extended period. benthamdirect.com
| Parameter | Value | Reference |
|---|---|---|
| IC50 vs. Cathepsin C | <0.43 - 1 nM | benthamdirect.com |
| kinact/Ki | 9.0 × 10^4 M−1 s−1 | benthamdirect.com |
The primary mechanism of this compound is to block the CTSC-mediated activation of pro-enzymes of NSPs. benthamdirect.com Studies in various cell lines have shown that a high degree of CTSC inhibition is necessary to affect the activity of these downstream proteases. For instance, in U937 cells, a 50% reduction in the processing of cathepsin G required approximately 50% of CTSC active sites to be occupied by an inhibitor. In EcoM-G cells, achieving a 50% inhibition of neutrophil elastase activity necessitated about 80% occupancy of CTSC. While both proteases were fully inhibited at complete CTSC occupancy, the processing of granzyme B in TALL-104 cells was only partially inhibited even with complete occupancy of CTSC active sites.
In Vivo Pharmacodynamic Markers in Preclinical Animal Models
Preclinical studies in animal models were conducted to understand the in vivo effects of this compound on its target and the subsequent biological impact.
Target engagement of this compound was demonstrated in a rat model. Long-term administration of a Cathepsin C inhibitor at doses that led to the almost complete blockade of Cathepsin C active sites within the bone marrow was achieved. This direct measurement of enzyme inhibition in a relevant biological compartment confirmed that the compound reached and engaged its intended target in a living system.
Following the confirmation of target engagement in rats, the downstream effects on neutrophil serine proteases were evaluated. The sustained inhibition of Cathepsin C in the bone marrow resulted in significant reductions in the activities of neutrophil elastase, cathepsin G, and proteinase-3. researchgate.net In a different preclinical model, it was observed that leukocytes from mice with a heterozygous deficiency of Cathepsin C (Cathepsin C+/-), which had their Cathepsin C activity reduced by half, still exhibited neutrophil elastase activity levels comparable to wild-type animals. researchgate.net This finding underscores that a very high fractional inhibition of Cathepsin C is required to achieve a therapeutically meaningful reduction in the activity of downstream serine proteases. researchgate.net
Preclinical Pharmacokinetic Methodologies
Information specifically detailing the preclinical pharmacokinetic methodologies for this compound (free base) is not available in the public domain. Standard preclinical pharmacokinetic studies for oral small molecules typically involve developing and validating sensitive bioanalytical methods, often using liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the drug's concentration in biological matrices like plasma and tissue. These studies are generally conducted in animal models such as rodents and non-human primates to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. This includes determining key parameters like bioavailability, clearance, volume of distribution, and half-life.
Comparative Assessment with Other Cathepsin C Inhibitors
Contrasting Irreversible and Reversible Cathepsin C Inhibition Strategies
The primary distinction among Cathepsin C inhibitors lies in their mode of binding to the target enzyme, which can be either irreversible or reversible. This fundamental difference has significant implications for their pharmacodynamic profiles and clinical development.
Irreversible Inhibition:
Irreversible inhibitors, such as GSK-2793660, form a stable, covalent bond with the enzyme, typically at the active site. nih.gov This leads to permanent inactivation of the enzyme. The restoration of enzymatic activity is dependent on the synthesis of new enzyme molecules. acs.org This mechanism offers the advantage of prolonged pharmacodynamic effects that can be decoupled from the inhibitor's pharmacokinetics. acs.org Even after the drug is cleared from circulation, the inhibition of the target remains until new enzyme is produced. acs.orgnih.gov
This compound is an oral, irreversible inhibitor of Cathepsin C. nih.govmedchemexpress.com Its mechanism of action is consistent with the prolonged inhibition of Cathepsin C activity observed in clinical studies, where recovery of enzyme activity took up to 14 days following dose administration, aligning with the time required for the maturation and release of new neutrophils. nih.gov However, a notable challenge observed with the irreversible inhibitor this compound was the development of palmar-plantar epidermal desquamation in a Phase I study, suggesting a potential on-target effect that may be linked to the sustained and high level of enzyme inhibition. nih.govnih.gov
Reversible Inhibition:
Reversible inhibitors, in contrast, bind to the enzyme through non-covalent interactions, forming an enzyme-inhibitor complex that can dissociate. The duration and extent of inhibition are therefore dependent on the concentration of the inhibitor at the target site. This class can be further divided into non-covalent and covalent reversible inhibitors.
Many of the newer generation Cathepsin C inhibitors, including brensocatib (B605779), AZD7986, and BI 1291583, are reversible inhibitors. nih.govnih.govnih.gov Brensocatib, for instance, is a reversible, covalent inhibitor. drughunter.com This approach is hypothesized to offer a better safety profile by allowing for a more controlled and less sustained inhibition of the target enzyme, potentially avoiding some of the adverse effects observed with irreversible inhibitors. researchgate.net Concerns over the potential for immune side effects associated with long-term use of irreversible inhibitors have also driven the development of reversible alternatives. nih.gov
Comparison of this compound (free base) with Other Investigational Cathepsin C Inhibitors (e.g., Brensocatib, AZD7986, BI 1291583)
A direct comparison of this compound with other key investigational Cathepsin C inhibitors highlights the differences in their molecular profiles and preclinical performance.
| Feature | This compound (free base) | Brensocatib (AZD7986) | BI 1291583 |
| Mechanism of Action | Irreversible, covalent inhibitor nih.govmedchemexpress.com | Reversible, covalent inhibitor nih.govdrughunter.com | Reversible, covalent inhibitor nih.govnih.gov |
| Selectivity | Potent and selective for Cathepsin C nih.gov | High potency and selectivity nih.gov | Highly potent and selective for Cathepsin C over other cathepsins (B, F, H, K, L, and S) nih.govnih.govnih.gov |
| Target Engagement | Prolonged inhibition of Cathepsin C activity (up to 14 days) nih.gov | Dose-dependent reduction in neutrophil elastase activity nih.goversnet.org | Dose-dependent inhibition of Cathepsin C and subsequent reduction in neutrophil elastase and proteinase 3 activity nih.gov |
This table is based on available preclinical and early clinical data and is for informational purposes only.
This compound's irreversible nature leads to a profound and sustained inhibition of Cathepsin C. nih.gov While this ensures high levels of target engagement, it may also contribute to off-target or exaggerated on-target effects. In a Phase I study, once-daily dosing of 12 mg this compound for 21 days resulted in ≥90% inhibition of Cathepsin C. nih.gov However, this high level of inhibition did not translate to a significant effect on downstream neutrophil serine proteases within the study period. nih.gov
In contrast, the reversible inhibitors brensocatib and BI 1291583 have demonstrated a more modulated effect. Brensocatib has shown a dose-dependent reduction in neutrophil elastase activity in both blood and sputum. nih.gov BI 1291583 is a reversible and highly potent inhibitor of Cathepsin C, leading to a marked, dose-dependent inhibition of active neutrophil serine protease production. nih.govbohrium.com Preclinical data for BI 1291583 indicate a high selectivity for Cathepsin C over other related cysteine proteases. nih.govnih.gov AZD7986, which is the same compound as brensocatib, has also been shown to be a competitive and reversible inhibitor of DPP1 with high potency and selectivity in vitro. nih.gov
| Inhibitor | Animal Model | Key Findings |
| This compound (free base) | Preclinical toxicology studies in rats and dogs (up to 3 months) | No skin abnormalities were observed. nih.gov |
| Brensocatib (AZD7986) | Rat collagen-induced arthritis (CIA) and mouse collagen antibody-induced arthritis (CAIA) models | Significantly reduced bone marrow NSP levels and improved disease scores in both models. frontiersin.orgnih.gov As potent as anti-TNF antibodies in diminishing histopathological score and neutrophil infiltration in the mouse CAIA model. frontiersin.orgnih.gov |
| Brensocatib (AZD7986) | Mouse smoking model | A 40% reduction in neutrophil elastase activity attenuated tissue destruction. nih.gov |
| BI 1291583 | Mouse lipopolysaccharide (LPS) challenge model | Dose-dependent, almost-complete inhibition of neutrophil elastase and proteinase 3 activity in bronchoalveolar lavage fluid (BALF) neutrophils. nih.govresearchgate.net Exhibited up to 100 times the exposure in the target tissue (bone marrow) compared with plasma. nih.govresearchgate.net |
This table summarizes findings from various preclinical studies and is for informational purposes only.
Preclinical studies have provided valuable insights into the anti-inflammatory potential of these inhibitors. Brensocatib has demonstrated efficacy in rodent models of rheumatoid arthritis, a neutrophil-driven inflammatory disease. frontiersin.orgnih.gov In these models, brensocatib significantly reduced neutrophil serine protease levels in the bone marrow and improved clinical disease scores. frontiersin.orgnih.gov
BI 1291583 has shown potent in vivo activity in a mouse model of LPS-induced lung inflammation. nih.govresearchgate.net It effectively inhibited the activity of neutrophil elastase and proteinase 3 in the lungs of these animals. nih.govresearchgate.net A key finding for BI 1291583 was its preferential distribution to the bone marrow, the site of neutrophil maturation and Cathepsin C activity. boehringer-ingelheim.com This targeted distribution may enhance its efficacy while minimizing potential peripheral side effects.
Evolution of Cathepsin C Inhibitor Design Concepts
The development of Cathepsin C inhibitors has evolved over more than two decades, with a clear progression in design concepts aimed at improving potency, selectivity, and safety. nih.gov
Early efforts focused on peptide-based derivatives with electrophilic "warheads" that form covalent bonds with the catalytic cysteine residue (Cys234) in the active site of Cathepsin C. nih.gov These initial inhibitors, often irreversible, faced challenges related to metabolic instability and potential off-target toxicity due to the high reactivity of the electrophilic group and the peptide nature of the molecules. nih.govrsc.org The experience with this compound, an irreversible inhibitor, highlighted a potential for on-target adverse effects, which influenced the direction of subsequent research. researchgate.net
Recognizing the limitations of early irreversible inhibitors, the focus shifted towards the development of reversible inhibitors. This includes both non-covalent and reversible-covalent strategies. The design of reversible inhibitors aims to provide a more controlled pharmacological effect and potentially a better safety profile. Brensocatib and BI 1291583 are examples of this newer generation of reversible inhibitors. nih.govnih.gov
More recently, there has been an exploration of non-peptide, non-covalent Cathepsin C inhibitors to circumvent the issues associated with electrophilic warheads and peptide structures altogether. nih.gov This evolution reflects a sophisticated approach to drug design, leveraging a deeper understanding of the enzyme's structure and function to create more targeted and safer therapeutics for neutrophil-mediated inflammatory diseases.
Future Research Directions and Unaddressed Questions
Exploration of Novel Cathepsin C Substrates and Regulatory Pathways
A primary avenue for future research lies in the identification and characterization of novel substrates for Cathepsin C. Cathepsin C, also known as dipeptidyl peptidase I (DPP-I), is a lysosomal cysteine protease that sequentially removes dipeptides from the N-terminus of proteins. scbt.comwikipedia.org Its known substrates include the zymogen forms of neutrophil serine proteases (NSPs) such as neutrophil elastase, cathepsin G, and proteinase 3. nih.govresearchgate.net The activation of these NSPs is a critical step in various immune and inflammatory responses. acs.orgnih.gov
However, the full spectrum of Cathepsin C's substrates and its regulatory roles are likely broader than currently understood. nih.gov The unexpected finding of palmar-plantar epidermal desquamation in a Phase I study of GSK-2793660 suggests a previously unknown role for Cathepsin C or its target proteins in maintaining epidermal integrity. nih.govnih.gov This highlights the need to uncover additional substrates to fully comprehend the physiological and pathological consequences of its inhibition.
Future investigations will likely employ advanced proteomics and biochemical techniques to screen for new interacting partners and substrates. scbt.com Understanding these novel pathways is crucial for anticipating the full range of biological effects of Cathepsin C inhibitors and for identifying new therapeutic opportunities. scbt.com For instance, recent studies have pointed to the involvement of other cathepsins, like Cathepsin S, in regulating apoptosis by cleaving proteins such as BAX, suggesting that complex regulatory networks involving these proteases are yet to be fully elucidated. nih.gov
Development of Advanced Methodologies for Studying Cathepsin C Activity In Situ
To gain a more accurate understanding of Cathepsin C's function within its native cellular environment, the development of advanced in situ methodologies is essential. Traditional assays often rely on cell lysates or recombinant enzymes, which may not fully replicate the complex regulatory environment within a living cell.
A significant step forward has been the development of fluorogenic substrates for use in flow cytometry (FACS) to monitor Cathepsin C activity in live cells. nih.gov One study synthesized a series of peptidic fluorogenic substrates and identified (NH2-aminobutyric-homophenylalanine)2-rhodamine as having the best reactivity and selectivity profile in a human B-lymphoblastoid cell line. nih.gov This approach allows for the quantitative assessment of enzyme activity in individual cells, which is a powerful tool for studying cellular responses to inhibitors like this compound.
Further advancements could include the development of activity-based probes (ABPs). ABPs are small molecules that covalently and irreversibly bind to the active site of target enzymes, providing a way to visualize and quantify active enzyme populations within complex biological samples. jneurology.com Additionally, the application of sophisticated imaging techniques, such as in situ spectroscopy, could provide real-time tracking of enzyme activity and inhibitor engagement within tissues, offering unprecedented insights into the dynamic behavior of Cathepsin C. researchgate.net The cell thermal shift assay (CETSA) is another method that has been used to confirm the binding of inhibitors to Cathepsin C within cells. nih.govrsc.org
Rational Design of Highly Selective and Potent Cathepsin C Inhibitors with Enhanced Profiles
The experience with this compound, which was discontinued (B1498344) after a Phase I trial due to adverse effects and insufficient impact on biomarkers, underscores the need for inhibitors with improved profiles. researchgate.net Rational drug design, leveraging structural biology and computational modeling, is key to developing new generations of Cathepsin C inhibitors that are both highly potent and exquisitely selective, thereby minimizing off-target effects. sigmaaldrich.comacs.org
Achieving selectivity can be challenging due to the high homology among the cathepsin family of cysteine proteases. nih.govrsc.org Strategies for enhancing selectivity include exploiting unique structural features of the Cathepsin C active site. sigmaaldrich.com One approach involves converting good peptidyl substrates into inhibitors by strategically incorporating "warheads" like nitriles or thioamides that trap the catalytic cysteine residue. nih.govrsc.org For example, research on Cathepsin L inhibitors has shown that a single thioamide substitution in a peptide backbone can convert a substrate into a potent and selective inhibitor. nih.govrsc.org
Future design efforts will focus on:
Reversibility: While this compound is an irreversible inhibitor, developing potent, reversible inhibitors like Brensocatib (B605779) could offer a better safety profile. researchgate.netresearchgate.net
Targeted Delivery: Designing inhibitors that preferentially accumulate in target tissues, such as the bone marrow where neutrophil maturation occurs, could enhance efficacy while reducing systemic side effects. researchgate.net
Non-Peptidic Scaffolds: Moving away from peptide-based structures can improve metabolic stability and oral bioavailability. rsc.org Recent efforts have focused on designing and synthesizing novel pyrimidine-based compounds as non-peptidic Cathepsin C inhibitors. nih.gov
| Inhibitor Development Strategy | Rationale | Example/Concept |
| Reversible Inhibition | May offer an improved safety profile compared to irreversible inhibitors. | Brensocatib, a reversible DPP1 inhibitor, has progressed to Phase III trials. researchgate.net |
| Structure-Based Design | Utilizes the 3D structure of the enzyme to design highly selective compounds. | Exploiting unique features of the S2 active pocket in Cathepsin C to enhance binding affinity. nih.gov |
| Non-Peptidic Scaffolds | Improves metabolic stability and oral bioavailability over peptide-based inhibitors. | Development of dihydropyrimidin-2(1H)-ketone based compounds. nih.gov |
Investigation of Cathepsin C Inhibition in Emerging Preclinical Disease Models
The primary role of Cathepsin C in activating neutrophil serine proteases makes it a compelling target for a range of neutrophil-driven inflammatory diseases. acs.orgresearchgate.net While initial research for inhibitors like this compound focused on conditions such as bronchiectasis and cystic fibrosis, the therapeutic potential of Cathepsin C inhibition extends to many other pathologies. researchgate.netmedchemexpress.com
Future preclinical research should explore the efficacy of Cathepsin C inhibitors in a wider array of disease models. Based on the enzyme's known functions, promising areas for investigation include:
Autoimmune Diseases: Models of rheumatoid arthritis and ANCA-associated vasculitis could be explored, given the role of neutrophils in these conditions. acs.orgmedchemexpress.com
Acute Lung Injury (ALI) and ARDS: Pharmacological inhibition of Cathepsin C could be a strategy to prevent severe lung damage in conditions like Acute Respiratory Distress Syndrome (ARDS), including that associated with viral pandemics. acs.org
Ischemia-Reperfusion Injury: Preclinical models have already shown that a Cathepsin C inhibitor can reduce the immediate ischemia-reperfusion response in lung transplantation. acs.org
Cardiovascular Diseases: Conditions such as abdominal aortic aneurysm and thrombosis, where inflammation plays a key role, are potential targets. oaepublish.combioworld.com
Neuroinflammation: The role of Cathepsin C in microglial activation suggests it could be a target for neuroinflammatory disorders. oaepublish.com
Investigating Cathepsin C inhibition in these emerging models will not only broaden the potential therapeutic applications but also deepen our understanding of the enzyme's role in diverse pathological processes.
Q & A
Q. What experimental models are recommended to evaluate the inhibitory activity of GSK-2793660 against Cathepsin C (CTSC)?
Methodological Answer: Use fluorogenic substrates (e.g., Cathepsin D and E FRET Substrate) to measure enzymatic activity in vitro. For cell-based assays, employ neutrophil-derived CTSC or bronchial epithelial cell lines to mimic disease-relevant microenvironments. Quantify inhibition using IC50 values and validate via Western blot for CTSC cleavage products (e.g., pro-inflammatory mediators like elastase) .
Q. How should researchers validate the specificity of this compound for CTSC over related proteases?
Methodological Answer: Perform selectivity assays against other cysteine proteases (e.g., Cathepsin B, L) using recombinant enzymes. Employ competitive activity-based protein profiling (ABPP) to confirm target engagement and rule off-target effects. Cross-reference results with structural data (e.g., SMILES: CC[C@@H](/C=C/C(=O)N1CCC2=CC=CC=C21)NC(=O)C3(CCOCC3)N.Cl ) to assess binding site interactions .
Q. What pharmacokinetic parameters are critical for dosing this compound in preclinical studies?
Methodological Answer: Monitor oral bioavailability, plasma half-life, and tissue distribution (e.g., lung penetration) using LC-MS/MS. Account for its irreversible inhibition mechanism by measuring covalent adduct formation via mass spectrometry. Adjust dosing intervals based on CTSC recovery rates in target tissues .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy between in vitro and in vivo models of bronchiectasis?
Methodological Answer: Investigate species-specific differences in CTSC expression or metabolic clearance. Use genetic knockout models (e.g., Ctsc<sup>-/-</sup> mice) to isolate inhibitor effects. Incorporate biomarker analysis (e.g., sputum neutrophil elastase) to correlate target engagement with clinical endpoints .
Q. What experimental designs are optimal for assessing the therapeutic window of this compound in ANCA-associated vasculitis?
Methodological Answer: Conduct dose-ranging studies in animal models with autoimmune-driven vasculitis. Monitor adverse effects (e.g., liver toxicity) via histopathology and serum ALT/AST levels. Use pharmacokinetic-pharmacodynamic (PK/PD) modeling to balance efficacy (CTSC inhibition >90%) and safety margins .
Q. How should researchers address the discontinuation of this compound’s clinical development in their preclinical work?
Methodological Answer: Analyze clinical trial data (e.g., NCT03422615) to identify failure modes (e.g., off-target effects, insufficient lung exposure). Repurpose the compound for mechanistic studies, such as elucidating CTSC’s role in neutrophil extracellular trap (NET) formation, using ex vivo human tissue models .
Q. What strategies can mitigate batch-to-batch variability in this compound’s bioactivity?
Methodological Answer: Implement rigorous quality control (QC) protocols, including HPLC purity checks (>98%) and stability testing under varying pH/temperature. Use orthogonal assays (e.g., thermal shift assays) to confirm compound integrity. Share batch-specific data via open-access repositories to enhance reproducibility .
Data Analysis & Interpretation
Q. How should researchers statistically analyze dose-response data for irreversible inhibitors like this compound?
Methodological Answer: Apply non-linear regression models (e.g., Hill equation) with time-dependent parameters to account for irreversible binding. Use bootstrapping to estimate confidence intervals for IC50 values. Cross-validate with progress curve analysis to distinguish between competitive and irreversible inhibition .
Q. What computational tools are suitable for predicting this compound’s interactions with CTSC?
Methodological Answer: Perform molecular docking (e.g., AutoDock Vina) using CTSC’s crystal structure (PDB ID: 5MQ9). Validate predictions with molecular dynamics simulations to assess covalent bond formation at the active site (Cys234). Compare results with mutagenesis studies to confirm critical residues .
Ethical & Translational Considerations
Q. How can researchers ethically justify continued study of this compound despite its discontinued clinical development?
Methodological Answer: Frame studies as mechanistic explorations to advance understanding of CTSC biology. Collaborate with patient advocacy groups to align research with unmet needs (e.g., non-cystic fibrosis bronchiectasis). Publish negative results to inform future inhibitor design and avoid redundant efforts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
